Higher Lipophilicity Versus 4-(Phenylthio)pyridine
The calculated logP of 4-(benzylthio)pyridine (3.37) exceeds that of 4-(phenylthio)pyridine (logP 3.23) . Although the difference appears modest (Δ = 0.14), it reflects the effect of the benzylic methylene spacer in increasing hydrophobic surface area.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.37 |
| Comparator Or Baseline | 4-(Phenylthio)pyridine (logP 3.23) |
| Quantified Difference | ΔlogP = 0.14 |
| Conditions | Predicted values from standard computational models (database entries) |
Why This Matters
Even small logP differences can influence passive membrane permeability and compound partitioning in cell-based assays; this parameter is critical for lead selection in medicinal chemistry campaigns.
